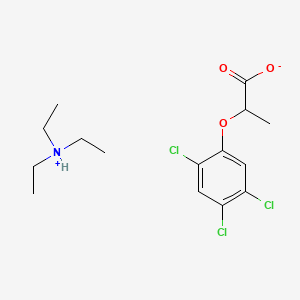
Silvex triethylamine salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Silvex triethylamine salt involves the reaction of 2-(2,4,5-trichlorophenoxy)propionic acid with triethylamine. The reaction typically occurs in an organic solvent such as acetone or ethanol, under controlled temperature and pressure conditions. The process involves the neutralization of the acid with triethylamine, resulting in the formation of the salt .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The final product is often crystallized and purified through filtration and drying .
Analyse Des Réactions Chimiques
Types of Reactions
Silvex triethylamine salt undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the trichlorophenoxy group.
Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as hydroxide ions. The reactions typically occur in polar solvents like water or alcohols.
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can result in the formation of various substituted phenoxypropionic acids .
Applications De Recherche Scientifique
Silvex triethylamine salt has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of Silvex triethylamine salt involves the disruption of plant growth processes. The compound mimics natural plant hormones, leading to uncontrolled growth and eventual death of the plant. It targets specific molecular pathways involved in cell division and elongation, making it effective against a wide range of broadleaf weeds .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dichlorophenoxyacetic Acid (2,4-D): Another widely used herbicide with a similar mode of action.
2,4,5-Trichlorophenoxyacetic Acid (2,4,5-T): A related compound with similar herbicidal properties.
Mecoprop: A phenoxy herbicide used for similar applications.
Uniqueness
Silvex triethylamine salt is unique due to its specific chemical structure, which provides a balance of effectiveness and reduced toxicity to non-target organisms. Its triethylamine salt form enhances its solubility and ease of application compared to other similar compounds .
Propriétés
Numéro CAS |
53404-74-3 |
|---|---|
Formule moléculaire |
C15H22Cl3NO3 |
Poids moléculaire |
370.7 g/mol |
Nom IUPAC |
2-(2,4,5-trichlorophenoxy)propanoate;triethylazanium |
InChI |
InChI=1S/C9H7Cl3O3.C6H15N/c1-4(9(13)14)15-8-3-6(11)5(10)2-7(8)12;1-4-7(5-2)6-3/h2-4H,1H3,(H,13,14);4-6H2,1-3H3 |
Clé InChI |
LYUDCJMUDDMOFE-UHFFFAOYSA-N |
SMILES canonique |
CC[NH+](CC)CC.CC(C(=O)[O-])OC1=CC(=C(C=C1Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















